molecular formula C13H10FNO B1392249 5-(2-Fluorobenzoyl)-2-methylpyridine CAS No. 1187169-14-7

5-(2-Fluorobenzoyl)-2-methylpyridine

Cat. No.: B1392249
CAS No.: 1187169-14-7
M. Wt: 215.22 g/mol
InChI Key: ZIMSRFDOVAUWGG-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorobenzoyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods. One such method could be the use of continuous flow reactors which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as Lewis acids can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzoyl)-2-methylpyridine can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in various interactions such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The pyridine ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorobenzoyl)-2-methylpyridine is unique due to the combination of the fluorobenzoyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-fluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMSRFDOVAUWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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